
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6OS2. This compound is characterized by the presence of trifluoromethylthio groups, which are known for their high electronegativity and lipophilicity. These properties make the compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethylthio groups into the phenyl ring. One common method is the AgSCF3-mediated oxidative radical trifluoromethylthiolation of α,α-diaryl allylic alcohols. This reaction proceeds under mild conditions and involves the formation of C(Ar)–C(sp3) and C(sp3)–S bonds in one step . Industrial production methods may vary, but they generally follow similar principles, utilizing efficient and scalable synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s high lipophilicity and membrane permeability make it useful in the study of biological systems and drug delivery.
Medicine: Its unique properties are explored in the development of pharmaceuticals, particularly those requiring enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves its interaction with molecular targets through its trifluoromethylthio groups. These groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pathways involved may include modulation of enzyme activity, alteration of membrane properties, and interaction with specific receptors .
Comparison with Similar Compounds
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-1-one can be compared with other compounds containing trifluoromethyl or trifluoromethylthio groups:
1-(2-(trifluoromethyl)phenyl)propan-1-one: Similar in structure but lacks the additional trifluoromethylthio group, resulting in different chemical and physical properties.
(1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains trifluoromethyl groups but differs in functional groups and stereochemistry. The uniqueness of this compound lies in its dual trifluoromethylthio groups, which impart distinct properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8F6OS2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
XTGMSWKKBVCVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
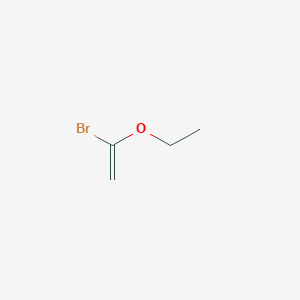
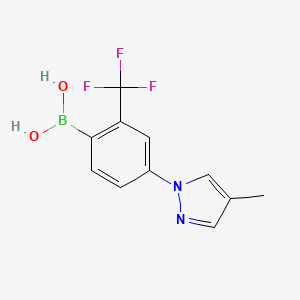
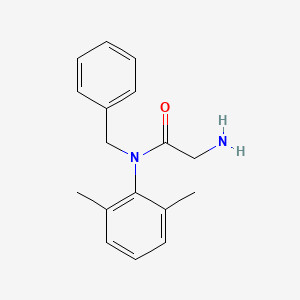
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
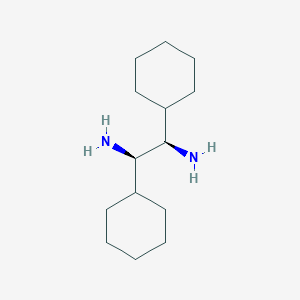

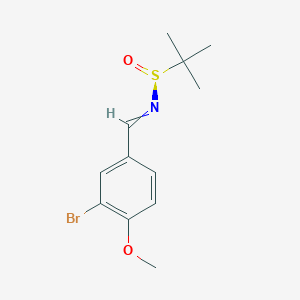
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
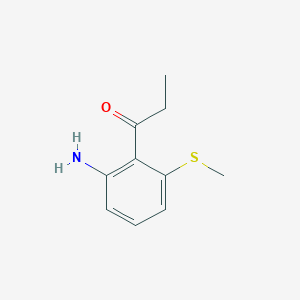
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
